molecular formula C8H6FNO B3043002 2-Fluoro-1-isocyanato-4-methylbenzene CAS No. 69941-50-0

2-Fluoro-1-isocyanato-4-methylbenzene

Cat. No. B3043002
CAS RN: 69941-50-0
M. Wt: 151.14
InChI Key: QHXNVBHGNMZDND-UHFFFAOYSA-N
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Description

2-Fluoro-1-isocyanato-4-methylbenzene, also known as 3-Fluoro-4-methylphenyl isocyanate, is an organic building block containing an isocyanate group . It is used as a reagent in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-1-isocyanato-4-methylbenzene is C8H6FNO. It has a molecular weight of 151.14 . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

2-Fluoro-1-isocyanato-4-methylbenzene has a density of 1.1±0.1 g/cm3 and a boiling point of 206.0±33.0 °C at 760 mmHg . The exact melting point is not specified .

Scientific Research Applications

Synthesis and Antitumor Activity

2-Fluoro-1-isocyanato-4-methylbenzene, as a derivative of fluoro-isocyanato-methylbenzene, has been used in the synthesis of compounds with potential antitumor activities. For instance, a compound was synthesized by condensation of a related fluoro-isocyanato-methylbenzene with 4-morpholino-1H-indazol-3-amine, showing the ability to inhibit the proliferation of some cancer cell lines (Hao et al., 2017).

Chemical Synthesis and Structural Analysis

The compound has been involved in various chemical synthesis processes, leading to the creation of new molecules. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized from a related compound, showcasing the versatility of fluoro-methylbenzenes in chemical synthesis. The structure and properties of the new compounds were characterized using different analytical techniques, demonstrating the role of such compounds in advancing chemical research (Sweeney et al., 2018).

Investigation of Vaporization Enthalpies

In the realm of physical chemistry, fluoro-methylbenzenes, including derivatives of 2-Fluoro-1-isocyanato-4-methylbenzene, have been used to study vaporization enthalpies. Such studies are crucial for understanding the thermodynamic properties and phase behavior of these compounds, contributing to the broader knowledge in the field of thermodynamics and material science (Verevkin et al., 2014).

Catalysis and Organic Synthesis

The compound and its derivatives have been used as intermediates in catalysis and organic synthesis, highlighting their significance in the synthesis of complex organic molecules. For example, fluoro-methylbenzenes have been involved in nucleophilic substitution reactions, facilitating the synthesis of polysubstituted benzophenones (Suzuki et al., 2008).

Safety And Hazards

The compound is classified as harmful and an irritant. It has hazard statements H302, H312, H315, H319, H332, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-fluoro-1-isocyanato-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXNVBHGNMZDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-isocyanato-4-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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